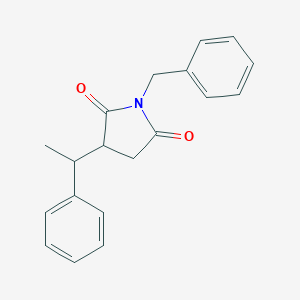
1-Benzyl-3-(1-phenylethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(1-phenylethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C19H19NO2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Benzyl-3-(1-phenylethyl)pyrrolidine-2,5-dione is a compound that belongs to the pyrrolidine-2,5-dione class, which has been recognized for its diverse therapeutic potential. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticonvulsant Activity
Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant anticonvulsant properties. For instance, compounds similar to this compound have shown broad-spectrum antiseizure activity in various animal models. These models include maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizures, where compounds demonstrated effective seizure suppression without substantial central nervous system (CNS) side effects .
The mechanism by which this compound exerts its effects is believed to involve modulation of glutamate transporters. Specifically, it has been identified as a positive allosteric modulator (PAM) of the glutamate transporter EAAT2, enhancing glutamate uptake in neuronal cultures. This modulation is crucial for maintaining excitatory neurotransmission balance and preventing seizure activity .
Case Studies and Experimental Data
A study conducted on related pyrrolidine derivatives highlighted their effectiveness in reducing seizure frequency in mouse models. The compound demonstrated a favorable pharmacokinetic profile with good absorption and metabolic stability, suggesting its potential for further clinical development .
Table 1: Summary of Biological Activities
Synthesis and Derivative Studies
The synthesis of this compound involves several chemical transformations that enhance its biological activity. Studies have shown that modifications to the pyrrolidine ring can significantly influence its pharmacological properties. For example, N-mannich bases derived from pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant properties, demonstrating promising results in preclinical settings .
Propiedades
Fórmula molecular |
C19H19NO2 |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
1-benzyl-3-(1-phenylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H19NO2/c1-14(16-10-6-3-7-11-16)17-12-18(21)20(19(17)22)13-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3 |
Clave InChI |
NMEPQDAGKXIZJG-UHFFFAOYSA-N |
SMILES |
CC(C1CC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C1CC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















